4-(5-硝基喹啉-6-基)环己醇

描述

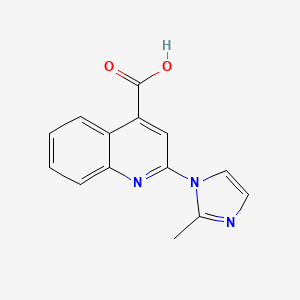

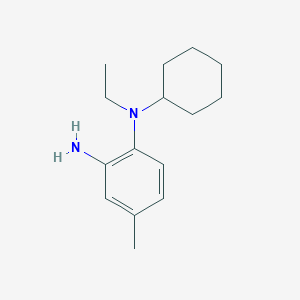

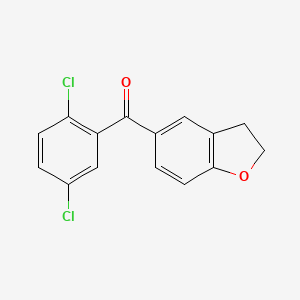

“4-(5-Nitroquinolin-6-YL)cyclohexanol” is a chemical compound with the CAS Number: 1150163-86-2 . It has a molecular weight of 272.3 and its molecular formula is C15H16N2O3 .

Molecular Structure Analysis

The InChI code for “4-(5-Nitroquinolin-6-YL)cyclohexanol” is1S/C15H16N2O3/c18-11-5-3-10 (4-6-11)12-7-8-14-13 (2-1-9-16-14)15 (12)17 (19)20/h1-2,7-11,18H,3-6H2 . The Canonical SMILES is C1CC (CCC1C2=C (C3=C (C=C2)N=CC=C3) [N+] (=O) [O-])O . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Nitroquinolin-6-YL)cyclohexanol” include a molecular weight of 272.30 g/mol , a XLogP3-AA of 2.7 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , a rotatable bond count of 1 , an exact mass of 272.11609238 g/mol , a monoisotopic mass of 272.11609238 g/mol , a topological polar surface area of 78.9 Ų , a heavy atom count of 20 , and a complexity of 350 .科学研究应用

计算建模

最后,4-(5-硝基喹啉-6-基)环己醇可能是计算化学研究的兴趣对象。对其与其他分子相互作用的建模可以提供对其性质的见解,并预测其在各种情况下的行为。

4-(5-硝基喹啉-6-基)环己醇独特的化学结构和性质可以使这些领域受益。 该化合物的多功能性使其成为跨多个学科的科学研究的宝贵主题 .

安全和危害

The safety data sheet for “4-(5-Nitroquinolin-6-YL)cyclohexanol” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化分析

Biochemical Properties

4-(5-Nitroquinolin-6-YL)cyclohexanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 4-(5-Nitroquinolin-6-YL)cyclohexanol can bind to certain proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting calcium ion channels. This modulation can lead to altered synaptic transmission and impact cognitive functions. In immune cells, 4-(5-Nitroquinolin-6-YL)cyclohexanol influences cytokine production, thereby affecting inflammatory responses. Furthermore, it has been reported to alter gene expression profiles in cancer cells, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-(5-Nitroquinolin-6-YL)cyclohexanol exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby arresting cell division. Additionally, 4-(5-Nitroquinolin-6-YL)cyclohexanol can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA. This results in altered transcriptional activity and subsequent changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over weeks. Long-term exposure to 4-(5-Nitroquinolin-6-YL)cyclohexanol in cell culture models has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects highlight the potential for both acute and chronic impacts of the compound on cellular processes .

Dosage Effects in Animal Models

The effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodent models, likely due to its modulatory effects on neurotransmitter release. At higher doses, 4-(5-Nitroquinolin-6-YL)cyclohexanol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-(5-Nitroquinolin-6-YL)cyclohexanol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy metabolism .

属性

IUPAC Name |

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTXCDKSVPDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675069 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150163-86-2 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)